CID 78060537
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78060537 is a chemical compound with unique properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060537 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory.
Industrial Production Methods: Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods often involve optimized reaction conditions and the use of specialized equipment.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78060537 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
CID 78060537 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, this compound is used to investigate cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. Additionally, this compound is used in industry for manufacturing specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 78060537 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The detailed mechanism of action provides insights into how this compound influences biological processes and contributes to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 78060537 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the distinct reactions it undergoes. This compound’s unique properties make it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research, medicine, and industry
Eigenschaften
Molekularformel |
C7H12F2OSi |
---|---|
Molekulargewicht |
178.25 g/mol |
InChI |
InChI=1S/C7H12F2OSi/c1-6(10)4-2-3-5-11-7(8)9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
OANIFVIOPFXCHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC[Si]C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.